molecular formula C18H16N4OS B5667393 2-amino-4-ethyl-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}pyridine-3,5-dicarbonitrile CAS No. 5212-40-8

2-amino-4-ethyl-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}pyridine-3,5-dicarbonitrile

Cat. No.: B5667393
CAS No.: 5212-40-8
M. Wt: 336.4 g/mol
InChI Key: KMHAILNWUHLBEA-UHFFFAOYSA-N
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Description

2-amino-4-ethyl-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}pyridine-3,5-dicarbonitrile is a complex organic compound that belongs to the pyridine family This compound is characterized by its unique structure, which includes an amino group, an ethyl group, a sulfanyl group, and two nitrile groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-ethyl-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}pyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes, ketones, and ammonia.

    Introduction of Functional Groups: The amino, ethyl, and nitrile groups can be introduced through various substitution reactions. For example, the amino group can be added via nucleophilic substitution, while the nitrile groups can be introduced through cyanation reactions.

    Addition of the Sulfanyl Group: The sulfanyl group can be introduced through a thiolation reaction, where a thiol compound reacts with the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, pressure, and reaction time. Catalysts and solvents may also be used to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-ethyl-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}pyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

2-amino-4-ethyl-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}pyridine-3,5-dicarbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of inhibitors or modulators for specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism by which 2-amino-4-ethyl-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}pyridine-3,5-dicarbonitrile exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of functional groups such as the amino and nitrile groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-amino-4-ethyl-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}pyridine-3,5-dicarbonitrile: can be compared with other pyridine derivatives that have similar functional groups.

    This compound: can be compared with other compounds containing sulfanyl groups.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

2-amino-4-ethyl-6-[2-(4-methylphenyl)-2-oxoethyl]sulfanylpyridine-3,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4OS/c1-3-13-14(8-19)17(21)22-18(15(13)9-20)24-10-16(23)12-6-4-11(2)5-7-12/h4-7H,3,10H2,1-2H3,(H2,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMHAILNWUHLBEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC(=C1C#N)SCC(=O)C2=CC=C(C=C2)C)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353578
Record name GNF-Pf-5688
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5212-40-8
Record name GNF-Pf-5688
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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